molecular formula C19H14ClFN2O2 B2933911 1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-61-0

1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2933911
CAS No.: 946302-61-0
M. Wt: 356.78
InChI Key: ZPQUQPHRCZGKCL-UHFFFAOYSA-N
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Description

The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a linear formula of C19H20ClFN2O and a molecular weight of 346.835 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a linear formula of C19H20ClFN2O . Another compound, “1-(4-Chlorobenzyl)-4-[(4-fluorophenyl)carbamoyl]piperazin-1-ium”, has a molecular formula of C18H20ClFN3O .


Physical and Chemical Properties Analysis

The compound “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE” has a molecular weight of 346.835 . Another compound, “1-(4-Chlorobenzyl)-4-[(4-fluorophenyl)carbamoyl]piperazin-1-ium”, has a molecular formula of C18H20ClFN3O and an average mass of 348.822 Da .

Scientific Research Applications

Pharmacological Inhibition and Kinase Selectivity

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including compounds related to 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as potent and selective Met kinase inhibitors. This class of compounds demonstrates improved enzyme potency and kinase selectivity with modifications at specific positions on the pyridine and pyridone rings, leading to notable in vivo efficacy in Met-dependent cancer models without significant toxicity (Schroeder et al., 2009).

Calcium-Channel Modulation Potential

Derivatives of 1,4-dihydropyridine, akin to 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, are explored for their potential calcium-channel antagonist activity. The structural analysis of these compounds reveals their capability to modulate calcium channels, suggesting potential therapeutic applications in cardiovascular diseases and other conditions where calcium modulation is beneficial (Linden et al., 2011).

Material Science and Polymer Research

Polyamides incorporating dihydropyridine units demonstrate remarkable properties, including high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These polymers, developed from reactions involving components similar to 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have potential applications in advanced material science, particularly in coatings, films, and possibly as components in electronic devices due to their inherent properties (Hsiao et al., 2000).

Antimicrobial and Antitubercular Activity

Recent studies have indicated that certain 1,4-dihydropyridine-3,5-dicarboxamide derivatives exhibit significant anti-tubercular activity. Derivatives designed and synthesized through modifications at specific positions on the dihydropyridine ring have shown the ability to inhibit the growth of Mycobacterium tuberculosis. This research highlights the potential of dihydropyridine derivatives in treating tuberculosis and possibly other bacterial infections (Iman et al., 2015).

Synthesis and Chemical Properties

Research on dihydropyridine derivatives, including those structurally related to 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has led to the development of new synthetic routes and the exploration of their chemical properties. These studies contribute to a deeper understanding of the reactivity, stability, and potential applications of dihydropyridine compounds in various fields, including drug development and material science (Medvedeva et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “2- (4- (4-CHLOROBENZYL)-1-PIPERAZINYL)-1- (4-FLUOROPHENYL)ETHANONE”, indicates that it may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life .

Mechanism of Action

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQUQPHRCZGKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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